molecular formula C8H14ClN3O2S B7819118 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride CAS No. 1441748-47-5

1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride

Cat. No.: B7819118
CAS No.: 1441748-47-5
M. Wt: 251.73 g/mol
InChI Key: WZZPGBAXFSIKJJ-UHFFFAOYSA-N
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Description

1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a hydrazinyl group attached to a phenyl ring, further connected to a methanesulfonamide group. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride typically involves the reaction of 4-hydrazinylbenzenesulfonamide with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.

Industrial Production Methods

For industrial-scale production, continuous synthesis methods are preferred. One such method involves the use of a flow reactor where the reactants are continuously fed into the system, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This compound is also known to participate in redox reactions, influencing cellular pathways related to oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (4-Hydrazinylphenyl)methanol hydrochloride
  • (4-Hydrazinylphenyl)(phenyl)methanone
  • 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride

Uniqueness

1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride stands out due to its unique combination of a hydrazinyl group and a methanesulfonamide group. This structure provides distinct reactivity and solubility properties, making it versatile for various applications in research and industry .

Properties

IUPAC Name

1-(4-hydrazinylphenyl)-N-methylmethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S.ClH/c1-10-14(12,13)6-7-2-4-8(11-9)5-3-7;/h2-5,10-11H,6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZPGBAXFSIKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88933-16-8, 81880-96-8
Record name Benzenemethanesulfonamide, 4-hydrazinyl-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88933-16-8
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Record name (4-Hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride
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Record name Benzenemethanesulfonamide, 4-hydrazinyl-N-methyl-, hydrochloride (1:1)
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Record name 4-HYDRAZINO-N-METHYLBENZENEMETHANESULFONAMIDE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

A solution of sodium nitrite (13.72 g) in water (160 ml) was added slowly to a cooled stirred mixture of 4-Amino-N-methylbenzene methanesulphonamide (39.3 g), water (240 ml) and conc. hydrochloric acid (400 ml) such that the temperature did not exceed 0°. After stirring for 15 min this mixture was added slowly to a cold solution of stannous chloride dihydrate (221.1 g) in conc. hydrochloric acid (400 ml) again keeping the temperature below 0°. Once the addition was complete the mixture was allowed to warm to room temperature (1 h). The solid was collected by filtration, washed well with diethyl ether (4×250 ml) and dried at 45° to give the title compound as a white powder (31.6 g). An assay by periodate titration showed this to be 91.3% pure.
Quantity
13.72 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
39.3 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride dihydrate
Quantity
221.1 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Three

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